Benzene, (4,4-dibromo-3-buten-1-ynyl)-
Description
Benzene, (4,4-dibromo-3-buten-1-ynyl)-, is a brominated aromatic compound characterized by a benzene ring substituted with a 4,4-dibromo-3-buten-1-ynyl group. This substituent comprises a conjugated system of a triple bond (alkynyl) and a double bond (butenyl), with two bromine atoms at the 4th carbon positions. The molecular formula is inferred as C₁₀H₆Br₂, and its molecular weight is approximately 305.87 g/mol (calculated based on substituent contributions). Bromine atoms, being strong electron-withdrawing groups (EWGs), significantly deactivate the benzene ring toward electrophilic substitution reactions, directing incoming electrophiles to meta positions .
The compound’s physical properties, such as higher boiling point and reduced solubility in polar solvents compared to non-halogenated benzene derivatives, can be attributed to its increased molecular weight and halogen-induced dipole interactions.
Properties
CAS No. |
181214-43-7 |
|---|---|
Molecular Formula |
C10H6Br2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
4,4-dibromobut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H6Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H |
InChI Key |
LVUBIZYRGOLKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Before delving into the preparation methods, understanding the physical and chemical properties of the target compound is essential for appreciating its synthetic challenges.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.96 g/mol |
| Physical State | Solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Structural Features | Phenyl ring, triple bond, vinyl group, geminal dibromide |
| Structural Representation | Ph-C≡C-CH=CBr₂ |
Synthetic Approaches
Sonogashira Coupling Approach
The most direct and efficient method for synthesizing Benzene, (4,4-dibromo-3-buten-1-ynyl)- involves the Sonogashira coupling between terminal alkynes and 1,1-dibromo-1-alkenes. This approach provides stereoselectivity and mild reaction conditions that are compatible with various functional groups.
According to research by Minato et al. referenced in the literature, the differentiation of geminal carbon-bromine bonds during coupling reactions was initially considered challenging. However, subsequent developments demonstrated that controlled Sonogashira coupling could effectively yield the desired product.
General Procedure
The typical procedure for this approach involves:
- Combining 1,1-dibromo-1-alkene (1 mmol) with phenylacetylene (1.5 mmol) in benzene (10 ml)
- Adding palladium catalyst (5 mol%), copper(I) iodide (4 mol%), and diisopropylamine (3 mmol) successively at room temperature
- Stirring the reaction mixture under specified conditions (time and temperature) until completion
- Work-up involving dilution with hexane, washing with water and brine
- Drying over magnesium sulfate and concentrating in vacuo
- Purification via silica gel column chromatography
This method leverages the reactivity difference between the two carbon-bromine bonds in the geminal dibromide, allowing for selective coupling at one position while preserving the other bromine atom.
Corey-Fuchs/Ramirez Olefination Approach
An alternative synthetic route involves a modified Corey-Fuchs reaction sequence, which proceeds through a dibromoolefin intermediate. This approach is particularly useful when starting from carbonyl precursors.
The Corey-Fuchs reaction typically involves two key steps:
- Conversion of an aldehyde to a dibromoolefin using triphenylphosphine and carbon tetrabromide
- Base-induced elimination and metalation to form an alkynyl anion that can undergo further functionalization
Comparison of Preparation Methods
Each synthetic approach offers distinct advantages and limitations, as summarized in the following table:
| Method | Advantages | Limitations | Typical Yield | Stereocontrol | Reaction Conditions |
|---|---|---|---|---|---|
| Sonogashira Coupling | Direct approach, mild conditions, functional group tolerance | Requires palladium catalyst, sensitivity to air | Medium to High | Good | Room temperature to moderate heating, inert atmosphere |
| Corey-Fuchs/Ramirez Olefination | Versatile, starts from readily available aldehydes | Multiple steps, requires careful handling of reactive intermediates | Variable | Good | Low temperature to room temperature, anhydrous conditions |
| FBW Rearrangement | Effective for complex polyynes, functional group tolerance | Specialized reagents, mechanism complexity | Medium to High | N/A | Mild conditions |
Optimization and Scale-up Considerations
When scaling up the synthesis of Benzene, (4,4-dibromo-3-buten-1-ynyl)-, several factors must be considered:
Heat Transfer : As noted in the literature on similar compounds, scaling up reactions can lead to decreased heat transfer efficiency with increased reaction volumes.
Mixing Efficiency : Larger-scale reactions often experience decreased mixing efficiency, potentially affecting reaction rates and yields.
Catalyst Loading : For the Sonogashira approach, optimization of catalyst loading becomes critical at larger scales to maintain cost-effectiveness.
Inert Atmosphere : Maintaining an effective inert atmosphere becomes more challenging but remains critical, particularly for air-sensitive coupling reactions.
Related Compounds and Transformations
The target compound serves as a versatile intermediate for various transformations, including:
Selective Reduction
The compound can undergo selective reduction using LiAlH₄-EtOAc (1:1) mixtures to produce (E)-styryl bromides with good stereoselectivity. This approach provides access to differentially functionalized olefins.
Heterocycle Formation
The reaction of similar dibromoenyne structures with telluride salts can lead to tellurophenes via a cascade sequence involving:
This transition-metal-catalyst-free approach represents an efficient route to heterocyclic compounds.
Experimental Procedures
Sonogashira Coupling Procedure
Based on the available literature, a detailed procedure for the Sonogashira coupling approach can be outlined:
Reagents and Materials:
- 1,1-Dibromo-1-alkene (1.0 mmol)
- Phenylacetylene (1.5 mmol)
- Palladium catalyst (Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) (5 mol%)
- Copper(I) iodide (4 mol%)
- Diisopropylamine (3.0 mmol)
- Benzene (10 mL)
- Standard organic solvents for workup
Procedure:
- In a flame-dried round-bottom flask under nitrogen atmosphere, combine the 1,1-dibromo-1-alkene, phenylacetylene, and benzene.
- Add the palladium catalyst and copper(I) iodide, followed by diisopropylamine.
- Stir the reaction mixture at room temperature until completion (monitored by TLC).
- Dilute the reaction mixture with hexane and wash with water followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired Benzene, (4,4-dibromo-3-buten-1-ynyl)- compound.
Analytical Characterization
The compound Benzene, (4,4-dibromo-3-buten-1-ynyl)- can be characterized using various spectroscopic techniques:
Mass Spectrometry
Mass spectrometry would show:
- Molecular ion peaks reflecting the presence of two bromine atoms (characteristic isotope pattern)
- Fragment ions corresponding to loss of bromine atoms
- Base peak potentially arising from the phenylacetylene fragment
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Hydroxide ions, amines, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Benzene, (4,4-dibromo-3-buten-1-ynyl)- is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving halogenated substrates .
Industry: In the industrial sector, Benzene, (4,4-dibromo-3-buten-1-ynyl)- is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of Benzene, (4,4-dibromo-3-buten-1-ynyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s structure allows it to participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structurally related compounds include:
Reactivity and Stability
- Electrophilic Substitution : Bromine substituents in (4,4-dibromo-3-buten-1-ynyl)-benzene strongly deactivate the ring, reducing reaction rates compared to toluene (methyl-activated) or ethylbenzene. For example, nitration or sulfonation would proceed slower and favor meta products .
- Reduction Behavior : Unlike alkylbenzenes (e.g., ethylbenzene), brominated derivatives are less susceptible to catalytic hydrogenation due to electron withdrawal destabilizing intermediate carbocations. However, modified Birch reductions (e.g., electride-mediated methods) may selectively reduce the aromatic ring while preserving halogens .
- The bromine substituents in (4,4-dibromo-3-buten-1-ynyl)-benzene may further reduce microwave susceptibility due to increased electron deficiency.
Environmental and Industrial Relevance
- Brominated aromatics generally exhibit higher persistence in environmental matrices compared to fluorinated or alkylated analogs. Their lipophilicity raises bioaccumulation concerns, necessitating careful handling .
- In contrast to simpler derivatives like toluene (ubiquitous in urban emissions), (4,4-dibromo-3-buten-1-ynyl)-benzene is likely niche, with specialized applications in halogenated polymer production or flame retardants.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (4,4-dibromo-3-buten-1-ynyl)benzene?
- Methodological Answer : A two-step approach is often employed:
Alkyne Functionalization : Introduce the alkenyl-alkynyl moiety via Sonogashira coupling between bromobenzene derivatives and terminal alkynes under palladium catalysis.
Bromination : Use controlled electrophilic bromination (e.g., Br₂ in DCM with FeBr₃ as a catalyst) at the 4,4-positions to avoid over-substitution.
- Key Considerations : Steric hindrance from the alkenyl group may require optimized reaction temperatures (e.g., 0–25°C) and stoichiometric bromine ratios. Purification via column chromatography is recommended to isolate the dibrominated product .
Q. Which spectroscopic techniques are optimal for characterizing (4,4-dibromo-3-buten-1-ynyl)benzene?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect peaks for aromatic protons (δ 6.5–7.5 ppm) and alkynyl protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Signals for sp² carbons (δ 120–140 ppm) and sp carbons (δ 70–90 ppm).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 298 (C₁₀H₆Br₂), with fragmentation patterns confirming Br substituents .
- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and C-Br stretches (~600 cm⁻¹).
Q. How should researchers handle (4,4-dibromo-3-buten-1-ynyl)benzene safely in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of volatile brominated compounds.
- Waste Disposal : Collect in halogenated waste containers, adhering to EPA guidelines for aromatic bromides .
Advanced Research Questions
Q. How do the alkenyl and alkynyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Sonogashira Coupling : The alkynyl group facilitates Pd-catalyzed coupling with aryl halides.
- Heck Reaction : The alkenyl group may act as a dienophile in cycloadditions.
- Bromine as Leaving Groups : The 4,4-dibromo positions enable Suzuki-Miyaura couplings for biaryl synthesis.
- Challenge : Competing reactivity between alkenyl and alkynyl moieties requires ligand optimization (e.g., PPh₃ vs. XPhos) .
Q. What computational methods predict electronic effects in (4,4-dibromo-3-buten-1-ynyl)benzene?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model:
- HOMO-LUMO gaps (e.g., ~5 eV for brominated benzenes).
- Electron-withdrawing effects of Br substituents, reducing aromatic ring electron density.
- Molecular Dynamics (MD) : Simulate thermal stability under reaction conditions (e.g., 100°C for 24 hours) .
Q. How can contradictory data on regioselectivity in further substitutions be resolved?
- Methodological Answer :
- Competitive Experimentation : Compare nitration (HNO₃/H₂SO₄) vs. sulfonation (SO₃) outcomes.
- Directing Effects : Bromine’s meta-directing influence may compete with alkenyl/alkynyl ortho/para-directing effects. Use isotopic labeling (²H NMR) to track substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
